1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Overview
Description
“1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1152518-91-6 . It has a molecular weight of 205.26 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is “1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine” and its InChI Code is "1S/C12H15NO2/c1-7-10-6-9 (14-3)4-5-11 (10)15-12 (7)8 (2)13/h4-6,8H,13H2,1-3H3" .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 205.26 .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . They may work by inhibiting cell growth and could be potential candidates for targeted cancer therapies with minimal side effects.
Antibacterial Properties
Some benzofuran compounds have been tested for their antibacterial activities against standard and clinical strains . This suggests that our compound could also be explored for its efficacy in combating bacterial infections.
Synthesis of Natural Products
Benzofurans are key intermediates in the total synthesis of natural products containing benzofuran rings . The compound could potentially be used in synthetic pathways to create complex natural products.
Pharmacological Applications
Well-known benzofuran compounds with extensive pharmaceutical applications include amiodarone and bergapten . The compound could be investigated for similar pharmacological uses.
Safety and Hazards
Future Directions
Benzofuran derivatives, such as “1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine”, have shown promising results in medical research, particularly in their dramatic anticancer activities . Future research could focus on how modifications in the derivatives and the position of substituents on the benzene ring impact their cytotoxic and biological activity .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cancer targets such as extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2/mapk1) and fibroblast growth factor receptor 2 (fgfr2) .
Biochemical Pathways
Similar compounds have been shown to disrupt erk2/mapk signaling, which is critical in the development of lung cancer .
Result of Action
Similar compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
properties
IUPAC Name |
1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-10-6-9(14-3)4-5-11(10)15-12(7)8(2)13/h4-6,8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBUUIHOYJYDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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